

Introduction: The Strategic Utility of a Bifunctional Linker

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Compound of Interest

Compound Name: *Tert-butyl 6-aminohexanoate hydrochloride*

Cat. No.: *B1377529*

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In the landscape of modern synthetic chemistry and drug development, success often hinges on the precise control of molecular architecture. **Tert-butyl 6-aminohexanoate hydrochloride** (CAS No: 316829-43-3) emerges as a key enabling reagent in this context.[1][2] It is not merely a chemical intermediate but a strategic building block, providing a pre-packaged, differentially protected linker essential for multi-step syntheses.

This molecule is a derivative of 6-aminohexanoic acid (also known as ϵ -aminocaproic acid or Ahx), a compound recognized for its therapeutic use as an antifibrinolytic agent and its role as a flexible, hydrophobic structural element in complex molecules.[3][4] The innovation of **tert-butyl 6-aminohexanoate hydrochloride** lies in its intelligent design: the carboxylic acid function is masked as a sterically hindered and acid-labile tert-butyl ester, while the primary amine is protected and solubilized as a stable hydrochloride salt. This configuration allows chemists to selectively utilize the nucleophilic amine for coupling reactions while the carboxyl group remains inert, poised for deprotection and subsequent transformation in a later step.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications, particularly as a linker in advanced modalities like Proteolysis Targeting Chimeras (PROTACs). The protocols and insights herein are curated for researchers, scientists, and drug development professionals who require both a theoretical understanding and a practical command of this versatile reagent.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. The key identifiers and properties of **tert-butyl 6-aminohexanoate hydrochloride** are summarized below. It is critical to distinguish this compound from its free-base form, tert-butyl 6-aminohexanoate (CAS No: 5514-98-7).^{[5][6][7][8]}

Property	Value	Source(s)
Chemical Name	tert-butyl 6-aminohexanoate hydrochloride	[1]
CAS Number	316829-43-3	[1][2]
Molecular Formula	C ₁₀ H ₂₂ ClNO ₂	[1]
Molecular Weight	223.74 g/mol	Calculated
Appearance	White to off-white powder	[1]
Storage Temperature	2-8°C, keep sealed in a dry place	[1][2]
InChI Key	DYPCMCLPEUUXFE-UHFFFAOYSA-N	[1]
SMILES	CC(C)(C)OC(=O)CCCCN.Cl	Derived
Purity (Typical)	≥95%	[1]

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of **tert-butyl 6-aminohexanoate hydrochloride** is a prime example of strategic protecting group chemistry. The most logical and field-proven pathway involves starting with the amine-protected precursor, Boc-6-aminohexanoic acid, to ensure regioselectivity during the esterification step.

Causality Behind the Synthetic Strategy

Direct esterification of 6-aminohexanoic acid is challenging due to the competing nucleophilicity of the amine and the carboxylate. Furthermore, the zwitterionic nature of the starting material can lead to poor solubility in organic solvents suitable for esterification. Therefore, a robust synthesis begins by protecting the amine with a tert-butyloxycarbonyl (Boc) group. This renders the amine non-nucleophilic and improves solubility. The subsequent esterification of the carboxylic acid is then straightforward. The final step involves selective deprotection of the amine with hydrochloric acid, which concurrently forms the desired hydrochloride salt, ensuring stability and ease of handling.

Experimental Protocol: Synthesis from Boc-6-aminohexanoic acid

This two-step protocol is a reliable method for laboratory-scale synthesis.

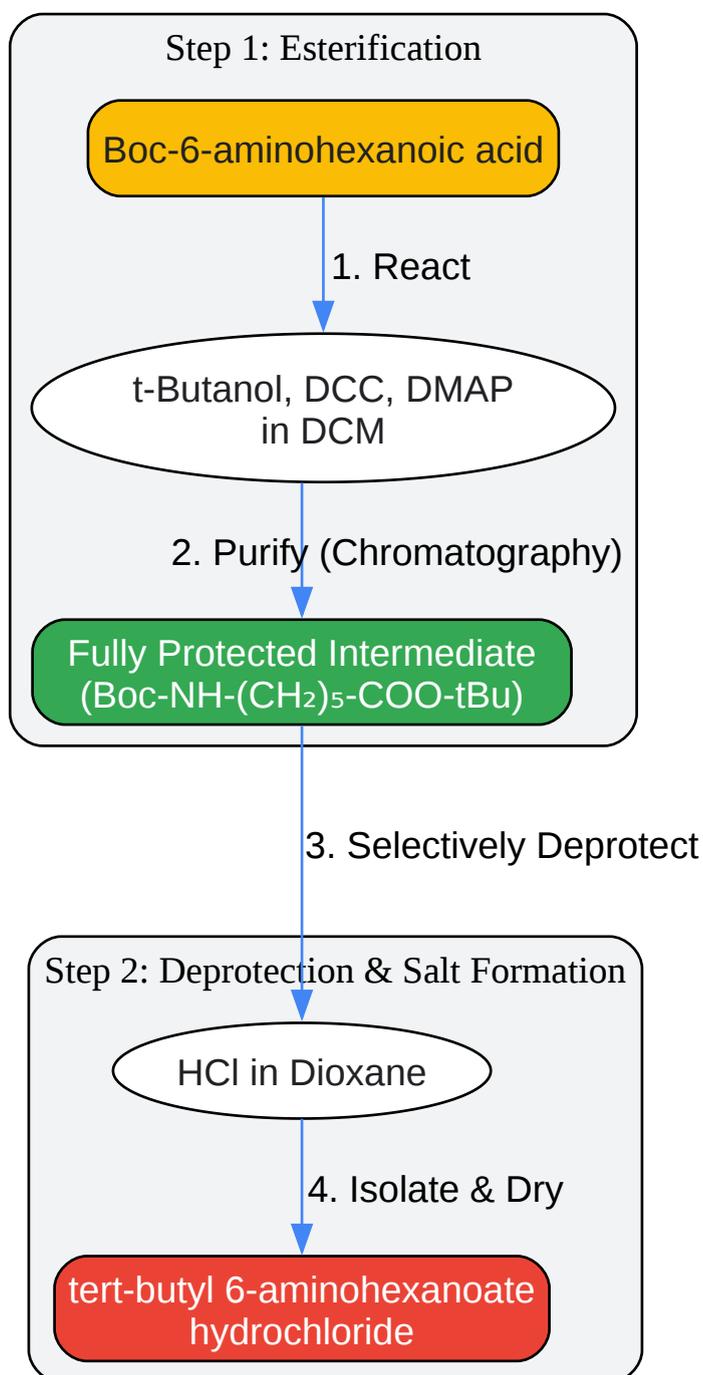
Step 1: Tert-butylation of Boc-6-aminohexanoic acid

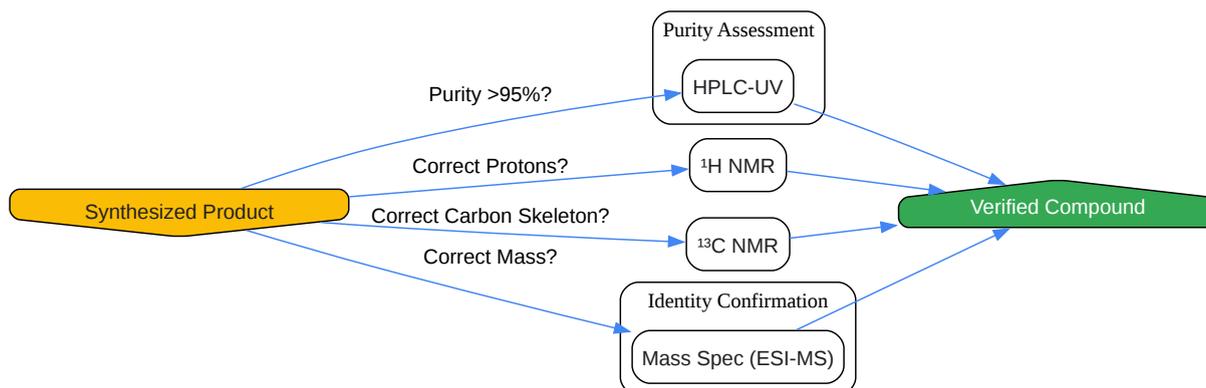
- **Setup:** To a solution of Boc-6-aminohexanoic acid (1.0 eq, CAS: 6404-29-1) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
- **Reagent Addition:** Slowly add tert-butanol (1.5 eq) to the reaction mixture.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Workup:** Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure.
- **Purification:** Purify the resulting crude oil (Boc-NH-(CH₂)₅-COO-tBu) by flash column chromatography on silica gel to yield the fully protected intermediate.

Step 2: Selective Boc Deprotection and Salt Formation

- **Setup:** Dissolve the purified Boc-NH-(CH₂)₅-COO-tBu (1.0 eq) from the previous step in a minimal amount of a suitable organic solvent such as 1,4-dioxane or diethyl ether.

- Reagent Addition: Add a solution of hydrochloric acid (4M in 1,4-dioxane or a saturated solution in diethyl ether, >3.0 eq) dropwise at 0°C.
- Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt should form.
- Isolation: Collect the precipitate by vacuum filtration.
- Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities and dry under vacuum to yield the final product, **tert-butyl 6-aminohexanoate hydrochloride**.





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